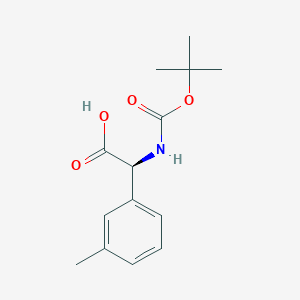

(S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid

Description

Properties

IUPAC Name |

(2S)-2-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-9-6-5-7-10(8-9)11(12(16)17)15-13(18)19-14(2,3)4/h5-8,11H,1-4H3,(H,15,18)(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLVVTGRHRBWUAO-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid, with the CAS number 1217677-36-5, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

The molecular formula of (S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid is CHNO, with a molecular weight of 265.31 g/mol. The compound is characterized by:

- Boiling Point : Not available

- Solubility : High solubility in various solvents (0.299 mg/ml)

- Log P (octanol-water partition coefficient) : Approximately 2.47, indicating moderate lipophilicity

- Bioavailability Score : 0.56, suggesting reasonable absorption characteristics .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to (S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid. While specific data on this compound's antibacterial activity is limited, it has been noted that related compounds exhibit significant activity against various bacterial strains.

- Minimum Inhibitory Concentrations (MIC) :

The precise mechanism of action for (S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid is not fully elucidated; however, compounds targeting bacterial cell wall synthesis or protein synthesis pathways are common among similar structures.

Study on Structural Variants

A study investigated various derivatives of amino acids and their antibacterial properties. While direct comparisons to (S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid were not made, several derivatives demonstrated promising activity against both Gram-positive and Gram-negative bacteria .

| Compound | MIC against S. aureus (µM) | MIC against E. coli (µM) |

|---|---|---|

| Compound A | 20 | 40 |

| Compound B | 30 | 60 |

| Compound C | 25 | 50 |

Pharmacokinetics

The pharmacokinetic profile suggests that the compound can cross biological membranes effectively, as indicated by its high GI absorption and ability to permeate the blood-brain barrier .

Scientific Research Applications

Medicinal Chemistry

Drug Development

(S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its chiral nature makes it valuable for developing enantiomerically pure drugs, which can lead to improved efficacy and reduced side effects in therapeutic applications.

Case Study: Antidiabetic Agents

Research has demonstrated that derivatives of this compound can exhibit antidiabetic properties. For instance, modifications to the m-tolyl group have been explored to enhance glucose uptake in muscle cells, showing promise in the treatment of Type 2 diabetes .

Organic Synthesis

Building Block for Peptides

The compound is utilized as a building block in peptide synthesis due to its amino acid-like structure. It can be incorporated into peptide chains to create specific sequences that exhibit desired biological activities.

Synthesis Techniques

Utilizing standard peptide coupling reactions, (S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid can be transformed into more complex molecules. Its tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection under mild conditions, facilitating the synthesis of sensitive compounds .

Biochemical Research

Enzyme Inhibition Studies

This compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that it can inhibit specific enzymes involved in metabolic pathways, making it a candidate for further exploration in metabolic disease research.

Case Study: Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

In vitro studies have indicated that derivatives of (S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid can act as DPP-IV inhibitors, which are crucial in managing blood sugar levels in diabetic patients. The structure-activity relationship (SAR) studies revealed that modifications to the m-tolyl moiety significantly affect inhibitory potency .

Safety and Regulatory Information

When handling (S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid, it is essential to follow safety protocols due to its chemical properties. The compound should be stored at low temperatures and handled with appropriate personal protective equipment (PPE).

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the amino functionality, enabling selective reactions at other sites.

Key Conditions and Outcomes

-

Mechanism : Acidic cleavage proceeds via carbamate protonation, releasing CO₂ and forming a tert-butyl cation intermediate .

-

Side Reactions : Overexposure to strong acids may induce racemization at the α-carbon .

Carboxylic Acid Functionalization

The acetic acid group participates in coupling and derivatization reactions critical for peptide synthesis.

Representative Transformations

A. Esterification

-

Reagents : Thionyl chloride (SOCl₂) followed by alcohol (e.g., ethanol)

-

Product : Ethyl (S)-2-((Boc)amino)-2-(m-tolyl)acetate

B. Amide Bond Formation

| Coupling System | Base | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| EDC/HOBt | Triethylamine | DCM | 18 hr, RT | 72% |

| DCC/DMAP | - | THF | 12 hr, 0°C→RT | 68% |

Aromatic Ring Modifications

The m-tolyl group undergoes electrophilic aromatic substitution (EAS), though steric hindrance from the acetic acid chain modulates reactivity.

Documented Reactions

A. Nitration

-

Conditions : HNO₃/H₂SO₄ (1:3), 0°C→RT

-

Regioselectivity : Para to methyl group (based on analog data)

-

Product : (S)-2-(Boc-amino)-2-(3-methyl-5-nitrophenyl)acetic acid

B. Bromination

-

Reagents : Br₂/FeBr₃ in DCM

-

Outcome : Monobromination at position 5 of the aromatic ring

Stereochemical Integrity in Reactions

The chiral center at C2 remains configurationally stable under most conditions:

| Reaction Type | Racemization Risk | Mitigation Strategy |

|---|---|---|

| Boc Deprotection (HCl/TFA) | Moderate | Low-temperature processing |

| Peptide Coupling (EDC/HOBt) | Low | Use of racemization-suppressing additives |

| Aromatic Nitration | Negligible | Short reaction times |

X-ray crystallographic analysis of derivatives confirms retention of (S)-configuration .

Redox Behavior

Oxidation :

-

m-Tolyl Methyl Group : Resistant to KMnO₄ under mild conditions but oxidizes to carboxylic acid with RuO₄/NaIO₄.

-

Amine Protection : Boc group prevents unwanted N-oxidation.

Reduction :

-

Catalytic hydrogenation (H₂/Pd-C) reduces nitro derivatives (if present) without affecting the Boc group.

Stability Profile

| Condition | Stability Outcome | Half-Life (25°C) |

|---|---|---|

| Aqueous Basic (pH >10) | Boc group hydrolysis | 2-3 hr |

| Anhydrous DMSO | Racemization | >48 hr |

| UV Light (254 nm) | Decomposition | 6-8 hr |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with key analogs, focusing on structural features, physicochemical properties, and applications.

Structural and Physicochemical Properties

Key Observations:

- Stereochemistry : The (S)-configuration in the target compound is critical for biological activity, as stereoisomers (e.g., R-configuration analogs) often show reduced efficacy in enzyme interactions .

- Substituent Effects :

- Aromatic vs. Aliphatic Groups : The m-tolyl group provides moderate lipophilicity, whereas cyclohexyl (e.g., trans-4-methylcyclohexyl) or adamantane derivatives (e.g., 3-hydroxyadamantan-1-yl) increase steric bulk and may enhance binding to hydrophobic targets .

- Positional Isomerism : The para-tolyl analog (CAS 28044-77-1) exhibits similar molecular weight but distinct solubility and crystallinity due to differences in aromatic substitution .

Preparation Methods

General Synthetic Strategies

The compound is typically synthesized by introducing the tert-butoxycarbonyl (Boc) protecting group onto the amino function of an α-amino acid bearing an m-tolyl side chain. The main approaches include:

- Direct Boc-protection of the free α-amino acid

- Stereocontrolled synthesis from precursor esters or carboxylic acids

- Use of sulfonyl derivatives and subsequent transformations

- Iron-catalyzed stereoselective rearrangements

Boc Protection of α-Amino Acids

A common preparative step is the protection of the amino group using tert-butyl dicarbonate (Boc2O). This is generally performed under mild conditions to avoid racemization:

- The free α-amino acid or its ester is treated with Boc2O in the presence of a base such as triethylamine or sodium bicarbonate.

- Solvents used include water-miscible solvents like methanol, ethanol, or tetrahydrofuran (THF).

- The reaction is typically carried out at room temperature or slightly below to maintain stereochemical integrity.

Preparation via Sulfonyl Derivatives

An advanced method involves converting the corresponding alcohol precursors into sulfonate esters (e.g., mesylates or triflates) followed by nucleophilic substitution:

- The alcohol precursor of the amino acid is treated with sulfonyl halides such as methanesulfonyl chloride or trifluoromethanesulfonyl chloride.

- This step requires an organic base, often a tertiary amine like triethylamine or N,N-diisopropylethylamine, and an aprotic solvent such as dimethylformamide (DMF) or THF.

- The sulfonate intermediates are then subjected to nucleophilic displacement or coupling reactions to introduce the amino acid moiety with the Boc protection already in place.

Stereoselective Rearrangement via Iron-Catalyzed 1,3-Nitrogen Migration

A notable recent advancement is the use of iron-catalyzed 1,3-nitrogen migration for the stereocontrolled synthesis of non-racemic α-amino acids:

- Carboxylic acids are first converted into azanyl esters (RCO2NHBoc).

- Under optimized conditions with a fluorinated chiral iron catalyst and a base such as 2,2,6,6-tetramethylpiperidine, the rearrangement proceeds with high enantioselectivity (up to 98% ee).

- The solvent system typically involves a mixture of 1,2-dichlorobenzene and chloroform.

- This method allows the preparation of Boc-protected α-amino acids with high optical purity, suitable for direct use in further synthetic steps.

Reaction Conditions and Purification

- Temperature Control: Many steps, especially those involving sulfonylation and coupling, are performed at low temperatures (from -40 °C to 0 °C) to minimize side reactions and racemization.

- Bases: Tertiary amines such as triethylamine and N,N-diisopropylethylamine are preferred for their ability to scavenge acids without promoting side reactions.

- Solvents: Polar aprotic solvents (DMF, THF) and water-miscible solvents (methanol, ethanol) are commonly used depending on the step.

- Purification: Column chromatography using mixtures of ethyl acetate and hexane or petroleum ether is standard to isolate the pure Boc-protected amino acid.

Data Table Summarizing Preparation Parameters

Research Findings and Notes

- The sulfonylation and subsequent nucleophilic substitution route provides a versatile pathway to introduce diverse side chains with Boc protection, allowing for structural modifications.

- The iron-catalyzed 1,3-nitrogen migration is a cutting-edge method offering high stereocontrol, which is critical for pharmaceutical applications requiring enantiopure compounds.

- Temperature and choice of base are crucial parameters to avoid racemization and side reactions during Boc protection and sulfonylation.

- Purification by chromatography is essential to obtain the compound in high purity, as confirmed by NMR and other spectroscopic methods.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.